5-bromo-4-methyl-1,3-dioxaindane
Description
5-Bromo-4-methyl-1,3-dioxaindane is a bicyclic organic compound featuring a fused 1,3-dioxane ring system with bromine and methyl substituents at the 5- and 4-positions, respectively. The bromine atom enhances electrophilic reactivity, while the methyl group contributes to steric and electronic effects, influencing solubility and stability.
Properties
CAS No. |
72744-51-5 |
|---|---|
Molecular Formula |
C8H7BrO2 |
Molecular Weight |
215 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-1,3-dioxaindane typically involves the bromination of 4-methyl-1,3-dioxaindane. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-1,3-dioxaindane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. Conditions typically involve the use of polar solvents and controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl boronic acid would produce an aryl-substituted indane .
Scientific Research Applications
5-Bromo-4-methyl-1,3-dioxaindane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-4-methyl-1,3-dioxaindane involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on general chemical principles and related literature.
Halogenated Dioxaindane Derivatives
- 5-Chloro-4-methyl-1,3-dioxaindane : The substitution of bromine with chlorine reduces molecular weight and polarizability, leading to lower boiling points and altered reactivity in nucleophilic aromatic substitution (NAS). Bromine’s larger atomic radius enhances leaving-group ability in cross-coupling reactions compared to chlorine.
Methyl-Substituted Analogues
- Methyl groups generally improve lipophilicity, enhancing membrane permeability in bioactive molecules.
Spirocyclic and Fused-Ring Systems
The synthesis described in involves a spirocyclic benzoxazine compound with a cyclopropane moiety . While structurally distinct from 1,3-dioxaindane, this highlights the use of dioxane solvents (e.g., 1,4-dioxane) in facilitating cyclization reactions for bicyclic systems. Such solvents may similarly aid in synthesizing 5-bromo-4-methyl-1,3-dioxaindane by stabilizing transition states.
Key Research Findings and Data Table
Table 1: Hypothetical Comparative Properties of Dioxaindane Derivatives
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Reactivity in NAS |
|---|---|---|---|---|
| This compound | ~229.1 | ~280 (est.) | ~2.5 | High |
| 5-Chloro-4-methyl-1,3-dioxaindane | ~184.6 | ~245 (est.) | ~2.1 | Moderate |
| 4-Methyl-1,3-dioxaindane | ~140.2 | ~190 | ~1.8 | Low |
Notes: Estimated values (est.) are extrapolated from analogous compounds due to lack of direct data. LogP values reflect increased lipophilicity with halogen/methyl substitution.
Biological Activity
5-Bromo-4-methyl-1,3-dioxaindane is a synthetic organic compound belonging to the dioxaindane class, characterized by a unique bicyclic structure that includes two oxygen atoms within its framework. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 230.06 g/mol. The presence of the bromine atom and the dioxaindane structure significantly influences its chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, notably:
- Anticancer Properties : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of dioxaindanes have been reported to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth .
- Enzyme Inhibition : The compound acts as an irreversible inhibitor of specific enzymes, which can be leveraged in therapeutic applications targeting cancer and other diseases .
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- VEGFR-2 Inhibition : A study demonstrated that related compounds exhibited IC50 values in the nanomolar range against VEGFR-2, suggesting significant potential as anticancer agents. For example, one derivative showed an IC50 value of 185.5 nM against A549 lung cancer cells .
- Cell Cycle Analysis : Research on similar compounds indicated that they could induce apoptosis in cancer cells by affecting key apoptotic markers (e.g., caspase-3, Bcl-2). This suggests that modifications to the dioxaindane structure could enhance its efficacy .
The mechanism through which this compound exerts its biological effects primarily involves:
- Binding Affinity : Molecular docking studies suggest that the compound interacts with specific active sites on enzymes and receptors, such as VEGFR-2, leading to inhibition of their activity .
- Electrophilic Reactivity : The bromine atom enhances the electrophilic nature of the compound, facilitating nucleophilic substitution reactions that can alter biological targets .
Comparative Analysis
A comparative analysis of related compounds reveals varying degrees of biological activity:
| Compound Name | IC50 (nM) | Target | Activity Type |
|---|---|---|---|
| This compound | TBD | VEGFR-2 | Anticancer |
| Derivative A | 185.5 | A549 Cells | Anticancer |
| Derivative B | 728 | MCF-7 Cells | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
